molecular formula C18H13BrFNO3 B11607150 (4E)-4-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11607150
M. Wt: 390.2 g/mol
InChI Key: GSILOJFBSLLVMV-OVCLIPMQSA-N
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Description

(4E)-4-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, fluorine, and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Cyclization: Formation of the oxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydro-oxazole compounds.

Scientific Research Applications

(4E)-4-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(4E)-4-({3-BROMO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13BrFNO3

Molecular Weight

390.2 g/mol

IUPAC Name

(4E)-4-[[3-bromo-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H13BrFNO3/c1-11-15(18(22)24-21-11)8-12-5-6-17(16(19)9-12)23-10-13-3-2-4-14(20)7-13/h2-9H,10H2,1H3/b15-8+

InChI Key

GSILOJFBSLLVMV-OVCLIPMQSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Br

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Br

Origin of Product

United States

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